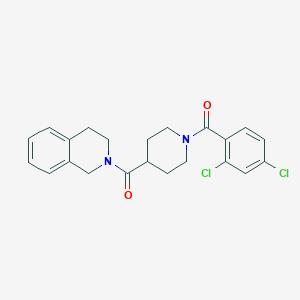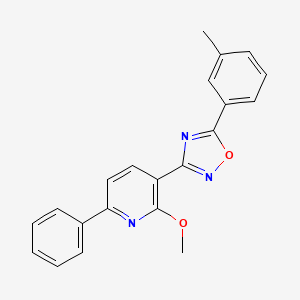
N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BTB" and is a member of the oxadiazole family of compounds. The purpose of
Wirkmechanismus
The mechanism of action of BTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Specifically, BTB has been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in cancer cell growth. Additionally, BTB has been shown to inhibit the expression of various proteins that are involved in cell cycle regulation, such as cyclin D1.
Biochemical and Physiological Effects:
BTB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BTB has been shown to have anti-inflammatory properties. Specifically, BTB has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTB has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTB in lab experiments is its specificity for cancer cells. BTB has been shown to have minimal toxicity to normal cells, which is a promising characteristic for a potential cancer treatment. Additionally, BTB has been shown to be stable in various biological fluids, which is important for its potential use in vivo. One limitation of using BTB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BTB. One area of research is in the development of more efficient synthesis methods to increase the yield of BTB. Additionally, further research is needed to fully understand the mechanism of action of BTB and its potential use in cancer treatment. Finally, research is needed to evaluate the potential use of BTB in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer treatment and its anti-inflammatory properties make it a promising compound for further research. While there are limitations to its use in lab experiments, the potential benefits of BTB make it an important compound for future research.
Synthesemethoden
The synthesis of BTB involves a multi-step process that begins with the reaction of 2-aminothiophenol with ethyl chloroformate to form 3-(2-ethoxycarbonylphenylthio)-1,2,4-oxadiazole. This intermediate is then reacted with n-butylamine to form N-butyl-3-(2-ethoxycarbonylphenylthio)-1,2,4-oxadiazol-5-amine. Finally, this compound is reacted with butanoyl chloride to form N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. The overall yield of this synthesis method is around 35%.
Wissenschaftliche Forschungsanwendungen
BTB has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. BTB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BTB has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Eigenschaften
IUPAC Name |
N-butyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-3-9-15-12(18)7-4-8-13-16-14(17-19-13)11-6-5-10-20-11/h5-6,10H,2-4,7-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXRXONTEOBSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)


![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)


![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)
